

Spectral Data Analysis of 4-(Morpholinomethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Morpholinomethyl)aniline

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This technical guide provides a comprehensive overview of the spectral data for the compound **4-(Morpholinomethyl)aniline**, a molecule of interest in medicinal chemistry and materials science. This document is intended to serve as a centralized resource, presenting available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectral Data Summary

While comprehensive, experimentally validated spectral data for **4-(Morpholinomethyl)aniline** is not readily available in publicly accessible databases, this section summarizes the expected and predicted spectral characteristics. The data is organized for clarity and ease of comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the morpholine ring protons. The chemical shifts are influenced by the electronic environment of each proton.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₄)	6.6 - 7.1	m	4H
Benzylic (CH ₂)	~3.4	s	2H
Morpholine (-CH ₂ -N-)	~2.4	t	4H
Morpholine (-CH ₂ -O-)	~3.7	t	4H
Amine (NH ₂)	Broad singlet	s (broad)	2H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-NH ₂	~146
Aromatic C-CH ₂	~129
Aromatic CH	~129, ~115
Benzylic CH ₂	~63
Morpholine -CH ₂ -N-	~54
Morpholine -CH ₂ -O-	~67

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in **4-(Morpholinomethyl)aniline**.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Aniline)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2800 - 3000	Medium
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-N Stretch (Aniline)	1250 - 1360	Strong
C-O-C Stretch (Morpholine)	1070 - 1150	Strong

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of **4-(Morpholinomethyl)aniline** (C₁₁H₁₆N₂O) is 192.1263 Da[1]. Predicted m/z values for common adducts are also available[2].

Ion	Predicted m/z
[M] ⁺	192.1257
[M+H] ⁺	193.1335
[M+Na] ⁺	215.1155

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-(Morpholinomethyl)aniline**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

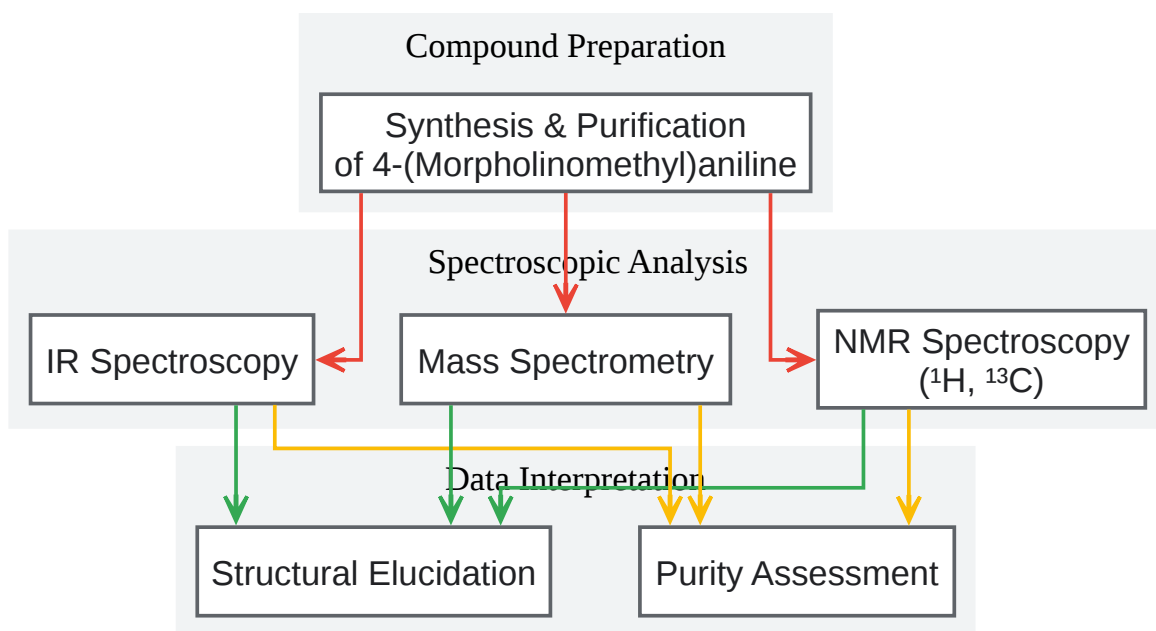
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **4-(Morpholinomethyl)aniline** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-(Morpholinomethyl)aniline** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.
 - For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 193.1) and subject it to collision-induced dissociation (CID) to generate product ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **4-(Morpholinomethyl)aniline**.



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Caption: Workflow for the spectral characterization of **4-(Morpholinomethyl)aniline**.

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References

- 1. 4-(Morpholinomethyl)aniline | C₁₁H₁₆N₂O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(morpholinomethyl)aniline (C₁₁H₁₆N₂O) [pubchemlite.lcsb.uni.lu]

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